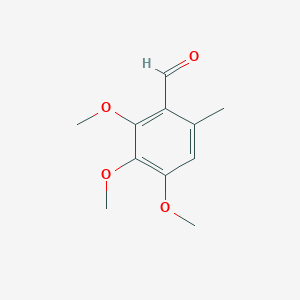

2,3,4-Trimethoxy-6-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethoxy-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7-5-9(13-2)11(15-4)10(14-3)8(7)6-12/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDNFMOQYYDECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176913 | |

| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22383-85-3 | |

| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22383-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022383853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethoxy-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 2,3,4-Trimethoxy-6-methylbenzaldehyde: A Specialized Reagent in Heterocyclic Synthesis

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 22383-85-3), a polysubstituted aromatic aldehyde. While not a widely documented compound, its primary significance lies in its role as a specialized chemical intermediate for the synthesis of complex heterocyclic structures. This document details its chemical identity, physicochemical properties, and a plausible, expertly-derived synthetic route based on established organometallic chemistry. The core focus is its application as a precursor in the synthesis of pyrroloindole derivatives, a class of compounds investigated for potential antitumor activity. This guide is intended for researchers, medicinal chemists, and drug development professionals requiring a deep understanding of this unique reagent.

Chemical Identity and Physicochemical Properties

This compound is a unique benzaldehyde derivative characterized by three methoxy groups and a methyl group on the aromatic ring. This substitution pattern imparts specific steric and electronic properties that influence its reactivity, particularly the electrophilicity of the aldehyde carbon and the nucleophilicity of the benzene ring.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| CAS Number | 22383-85-3 | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Solid (Predicted) | |

| Melting Point | 60-61 °C | |

| Boiling Point | 337.9±37.0 °C (Predicted) | |

| SMILES | CC1=CC(=C(C(=C1C=O)OC)OC)OC | [1] |

Note: There is a discrepancy in some databases regarding the CAS number, with 22838-85-3 also appearing. However, major chemical suppliers and databases predominantly list 22383-85-3.

Plausible Synthesis Pathway: Vilsmeier-Haack Formylation

While a specific, peer-reviewed synthesis protocol for this compound is not prominently available in the literature, a chemically sound and robust method can be proposed based on the well-established Vilsmeier-Haack reaction. This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic rings.[2][3][4] The logical precursor for this synthesis is 1,2,3-trimethoxy-5-methylbenzene (also known as 2,3,4-trimethoxytoluene).

The Vilsmeier-Haack reaction involves the in-situ formation of a chloroiminium ion (the "Vilsmeier reagent") from a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[2][3] This electrophilic species then attacks the electron-rich aromatic ring to install the formyl group.

Proposed Experimental Protocol

This protocol is an adaptation of established procedures for the formylation of similar trimethoxybenzene derivatives.[5][6]

Step 1: Formation of the Vilsmeier Reagent

-

In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (DMF, 1.1 equivalents).

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Causality Explanation: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is critical to prevent uncontrolled reaction and degradation of the reagent.

-

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

Step 2: Formylation of the Aromatic Ring

-

Dissolve the starting material, 1,2,3-trimethoxy-5-methylbenzene (1.0 equivalent), in a minimal amount of an appropriate inert solvent like dichloromethane (DCM) or use it neat if liquid.

-

Add the dissolved starting material to the freshly prepared Vilsmeier reagent.

-

Heat the reaction mixture to 70-80 °C and maintain for several hours (e.g., 4-8 hours).

-

Causality Explanation: Heating provides the necessary activation energy for the electrophilic aromatic substitution. The electron-donating methoxy and methyl groups activate the ring, directing the formylation. The primary expected regioselectivity would be at the C6 position, which is para to one methoxy group and ortho to another, and is the most sterically accessible activated position.

-

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Hydrolysis and Work-up

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Causality Explanation: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and quenches any remaining reactive POCl₃.

-

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Extract the aqueous layer three times with an organic solvent such as ethyl acetate or DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification (Self-Validation)

-

The crude product should be purified using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Characterize the purified fractions by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity of the final product, this compound.

-

Trustworthiness Principle: This final purification and characterization step is a self-validating system, ensuring the identity and purity of the synthesized reagent before its use in subsequent applications.

-

Synthesis Workflow Diagram

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Application in the Synthesis of Antitumor Pyrroloindoles

The primary documented application for this compound is as a key reagent in the preparation of pyrroloindole derivatives, which have been investigated for antitumor activity. The pyrrolo-fused heterocyclic core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[7][8][9][10]

In this context, the aldehyde functional group of this compound serves as an electrophilic handle. It can undergo condensation reactions with nucleophilic partners to construct the complex pyrroloindole framework. A common synthetic strategy involves the reaction of a substituted benzaldehyde with an indole derivative or a related nitrogen-containing heterocycle.

General Reaction Scheme

The reaction would likely proceed through a condensation or a multi-component reaction, where the aldehyde reacts with a suitable indole precursor to form the foundational structure of the target therapeutic agent. The specific substitution pattern of the benzaldehyde (three methoxy groups and a methyl group) is crucial, as these substituents will ultimately be part of the final molecule, influencing its three-dimensional shape, electronic properties, and ability to interact with biological targets like enzymes or receptors.[7][10]

Caption: General reaction for synthesizing Pyrroloindoles.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 10°C and 25°C in a tightly sealed container.[1]

-

Toxicity: Specific toxicological data is limited. Treat as a potentially hazardous substance. Avoid inhalation of dust, and prevent contact with skin and eyes.

Conclusion

This compound is a highly specialized synthetic intermediate whose value is intrinsically linked to its utility in constructing complex, biologically active molecules. While its synthesis is not widely published, established methods like the Vilsmeier-Haack reaction provide a reliable and plausible route for its preparation. Its documented role as a precursor to potential antitumor pyrroloindole compounds underscores its importance for researchers in medicinal chemistry and oncology drug discovery. This guide provides the foundational knowledge required for the synthesis, handling, and strategic application of this valuable reagent.

References

- 1. This compound | 22383-85-3 | FT71061 [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 6. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 7. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aensiweb.com [aensiweb.com]

- 10. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 2,3,4-Trimethoxy-6-methylbenzaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,4-Trimethoxy-6-methylbenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its specific arrangement of methoxy groups and a methyl group on the benzaldehyde framework influences its reactivity and makes it a key building block in the development of fine chemicals and complex pharmaceutical molecules.[1] Researchers in drug discovery and materials science utilize this compound for creating novel structures, particularly in the synthesis of potential therapeutics for neurological and cardiovascular diseases.[1] This guide provides a comprehensive analysis of its core physicochemical properties, spectroscopic signature, and essential handling protocols, designed for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. The structural and identifying information for this compound is summarized below.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 22383-85-3 | [1][3] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Canonical SMILES | CC1=CC(=C(C(=C1C=O)OC)OC)OC | [2] |

| InChI | InChI=1S/C11H₁₄O₄/c1-7-5-9(13-2)11(15-4)10(14-3)8(7)6-12/h5-6H,1-4H3 | [2] |

| MDL Number | MFCD00016598 |[1] |

(Image of the 2D structure of the molecule would be placed here in a real document)

Section 2: Core Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing experiments, purification schemes, and formulation strategies.

Table 2: Summary of Physicochemical Properties

| Property | Value | Unit | Notes | Source(s) |

|---|---|---|---|---|

| Melting Point | 60 - 61 | °C | - | [3] |

| Boiling Point | 337.94 | °C | At 760 mmHg | [1] |

| ~338 | °C | Predicted | [3] | |

| Density | 1.110 | g/cm³ | Predicted | [3] |

| Water Solubility | 10 | g/L | Stated as "(hydrolysis)" | [4] |

| Solubility | Slightly Soluble | - | In Chloroform, Ethyl Acetate | [3][5] |

| pKa | 10.54 ± 0.46 | - | Predicted |[4] |

Discussion of Properties:

-

Physical State and Appearance : With a melting point of 60-61 °C, this compound exists as a solid at standard laboratory temperatures.[3][5]

-

Boiling Point : The high boiling point of approximately 338 °C indicates low volatility under ambient conditions.[1]

-

Solubility : Its characterization as slightly soluble in organic solvents like chloroform and ethyl acetate is typical for a moderately polar organic molecule.[3][5] The reported water solubility of 10 g/L should be interpreted with caution, as the annotation "(hydrolysis)" suggests potential reactivity with water, which is not unexpected for an aldehyde.[4] This level of solubility may be influenced by temperature and pH.

Section 3: Spectroscopic and Structural Characterization

Confirming the identity and purity of this compound is paramount. The following protocols outline the standard methodologies for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguously determining the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Solvent Choice : Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds.

-

Data Acquisition : Acquire ¹H (proton) and ¹³C (carbon-13) NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

Expected ¹H NMR Signals : The spectrum should feature distinct signals corresponding to:

-

An aldehyde proton (-CHO) as a singlet in the δ 9.5-10.5 ppm region.

-

A single aromatic proton as a singlet.

-

Three distinct singlets for the three methoxy groups (-OCH₃), likely in the δ 3.8-4.0 ppm range.

-

A singlet for the methyl group (-CH₃) protons, likely in the δ 2.0-2.5 ppm range.

-

-

Expected ¹³C NMR Signals : The spectrum will show 11 distinct carbon signals, including:

-

A carbonyl carbon (C=O) signal above δ 185 ppm.

-

Multiple signals in the aromatic region (δ 100-160 ppm) for the substituted benzene ring.

-

Three signals for the methoxy carbons around δ 55-65 ppm.

-

A signal for the methyl carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation : Place a small, representative sample of the solid compound directly onto the ATR crystal.

-

Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Expected Characteristic Absorption Bands :

-

~1680 cm⁻¹ : A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the aromatic aldehyde.

-

~2940-2830 cm⁻¹ : C-H stretching vibrations from the methyl and methoxy groups.

-

~2730 cm⁻¹ : A characteristic, though sometimes weak, C-H stretch associated with the aldehyde group.

-

~1580, 1470 cm⁻¹ : C=C stretching vibrations within the aromatic ring.

-

~1280, 1100 cm⁻¹ : Strong C-O stretching vibrations from the ether linkages of the methoxy groups.

-

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, which serve as a molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small quantity of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Data Analysis :

-

Molecular Ion Peak (M⁺) : Expect a prominent peak at an m/z (mass-to-charge ratio) of approximately 210, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern : Look for characteristic fragments resulting from the loss of methyl radicals (M-15) or methoxy groups (M-31) from the molecular ion.

-

Section 4: Synthesis and Reactivity Insights

While specific synthetic routes for this compound are not detailed in readily available literature, its structure suggests that established formylation reactions would be effective. The Vilsmeier-Haack reaction, a versatile method for formylating electron-rich aromatic rings, provides a logical and illustrative pathway.

Illustrative Synthetic Workflow: Vilsmeier-Haack Reaction This protocol is based on the synthesis of the closely related 2,3,4-Trimethoxybenzaldehyde and is presented for illustrative purposes.[6] The starting material would be 1,2,3-Trimethoxy-5-methylbenzene.

-

Vilsmeier Reagent Formation : The Vilsmeier reagent is prepared by the reaction of a formamide, such as dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) under controlled temperature conditions.

-

Electrophilic Aromatic Substitution : The electron-rich trimethoxymethylbenzene ring attacks the electrophilic Vilsmeier reagent, forming an iminium salt intermediate.

-

Hydrolysis : The reaction mixture is carefully quenched with water or ice, which hydrolyzes the iminium salt to yield the final aldehyde product, this compound.

Caption: Illustrative Vilsmeier-Haack synthesis pathway.

Section 5: Handling, Storage, and Stability

Adherence to proper safety and storage protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

Storage Recommendations

-

Temperature : Store the compound in a refrigerator at 2-8°C.[1][3]

-

Atmosphere : To prevent potential oxidation or degradation, store the material under an inert gas atmosphere, such as argon or nitrogen.[1][3][5]

-

Container : Keep the container tightly closed in a dry and well-ventilated place.[7]

Safe Handling Protocols

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Caption: Safe laboratory handling workflow for solids.

Stability and Incompatibilities

-

Stability : The compound is stable under recommended storage conditions.[7]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, as they can react with the aldehyde functional group.[7]

-

Hazardous Decomposition : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[7]

Section 6: Conclusion

This compound is a well-defined solid organic compound with distinct physicochemical properties. Its melting point of 60-61 °C, high boiling point, and characteristic spectroscopic signatures provide clear parameters for its identification and use. The presence of an aldehyde and multiple ether functional groups dictates its reactivity and its utility as a versatile intermediate in synthetic chemistry. Proper adherence to the storage and handling protocols outlined in this guide is essential for maintaining its purity and ensuring safe laboratory operations.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C11H14O4 | CID 89683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 22383-85-3 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 22383-85-3 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

2,3,4-Trimethoxy-6-methylbenzaldehyde molecular weight

An In-depth Technical Guide to 2,3,4-Trimethoxy-6-methylbenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of this compound (CAS No. 22383-85-3), a polysubstituted aromatic aldehyde. With a molecular weight of 210.23 g/mol and the chemical formula C₁₁H₁₄O₄, this compound serves as a specialized chemical intermediate. Its unique substitution pattern, featuring three methoxy groups and a methyl group on the benzaldehyde scaffold, imparts specific reactivity and steric properties that are valuable in multi-step organic synthesis. This document details the compound's physicochemical properties, proposes a logical synthetic pathway, outlines methods for its characterization, and discusses its applications in the context of pharmaceutical research and development. It is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this specific building block.

Physicochemical Profile

The fundamental properties of this compound are critical for its handling, storage, and application in synthesis. The key data has been consolidated from multiple authoritative sources and is presented below.

| Property | Value | Source(s) |

| CAS Number | 22383-85-3 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₄O₄ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 210.23 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 60-61 °C | --INVALID-LINK-- |

| Boiling Point | 337.9 ± 37.0 °C (at 760 mmHg, Predicted) | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | --INVALID-LINK-- |

| Storage Conditions | 2-8°C, store under an inert gas (e.g., Argon, Nitrogen) | --INVALID-LINK--, --INVALID-LINK-- |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented, a chemically sound and efficient route can be proposed based on established formylation reactions applied to a suitable precursor.

Proposed Synthetic Route: Vilsmeier-Haack Formylation

The most logical approach for the synthesis of this compound is the Vilsmeier-Haack reaction. This method is highly effective for the formylation of electron-rich aromatic rings. The chosen precursor would be 1,2,3-Trimethoxy-5-methylbenzene (CAS 6443-69-2).[1][2]

Causality of Experimental Choice: The benzene ring of the precursor is highly activated by three electron-donating methoxy groups, making it susceptible to electrophilic substitution. The Vilsmeier-Haack reaction provides a relatively mild method for introducing a formyl (-CHO) group. The formylation is expected to occur at the C6 position, which is sterically accessible and activated by the adjacent methoxy groups.

Experimental Protocol (Proposed)

-

Vilsmeier Reagent Formation: In a three-necked, oven-dried flask under an inert atmosphere (N₂), cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 20°C. Stir for 30 minutes to form the Vilsmeier reagent, an electrophilic iminium salt.

-

Formylation: Dissolve the precursor, 1,2,3-Trimethoxy-5-methylbenzene, in a suitable solvent like dichloromethane or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 80-85°C for several hours to drive the reaction to completion.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis (Workup): Cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture into a beaker containing crushed ice and water to hydrolyze the intermediate iminium species, which liberates the aldehyde.

-

Extraction and Purification: Neutralize the aqueous solution with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

Synthesis Workflow Diagram

References

An In-Depth Technical Guide to the Structure Elucidation of 2,3,4-Trimethoxy-6-methylbenzaldehyde

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and development. This technical guide provides a comprehensive, methodology-driven approach to the structure elucidation of 2,3,4-Trimethoxy-6-methylbenzaldehyde (CAS No: 22383-85-3), a valuable intermediate in organic synthesis.[1] By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, we present a logical and self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind each analytical step, culminating in the definitive structural confirmation provided by X-ray crystallography.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into advanced spectroscopic analysis, the first step is to establish the molecular formula. For this compound, the known formula is C₁₁H₁₄O₄.[2][3] This information is critical as it allows for the calculation of the Degree of Unsaturation (DoU) , which provides initial clues about the presence of rings or multiple bonds.

DoU Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 11 + 1 - (14/2) DoU = 5

A DoU of 5 is highly indicative of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and one additional double bond, likely a carbonyl group (C=O), which is consistent with the "benzaldehyde" class of the molecule.

Spectroscopic Elucidation Workflow

A multi-technique, orthogonal approach is essential for rigorous structure determination. Each method provides a unique piece of the puzzle, and their combined interpretation leads to a single, validated structure.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Mass

Causality: Electron Ionization Mass Spectrometry (EI-MS) is employed first to confirm the molecular weight of the compound. The mass of the molecular ion (M⁺) should correspond to the calculated mass from the molecular formula.

Expected Data: The calculated molecular weight for C₁₁H₁₄O₄ is 210.22 g/mol .[2][3] The high-resolution mass spectrum should yield a molecular ion peak [M]⁺ at an m/z value extremely close to this calculated mass.

| Ion | m/z (Expected) | Interpretation |

| [M]⁺ | 210.0892 | Molecular Ion for C₁₁H₁₄O₄ |

| [M-15]⁺ | 195 | Loss of a methyl radical (•CH₃) |

| [M-29]⁺ | 181 | Loss of an ethyl radical or CHO radical |

| [M-31]⁺ | 179 | Loss of a methoxy radical (•OCH₃) |

The fragmentation pattern provides structural clues. The presence of peaks corresponding to the loss of 15 and 31 amu is highly characteristic of methyl and methoxy groups, respectively, corroborating the proposed structure.

Infrared Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies. For an aromatic aldehyde with ether linkages, we expect several distinct peaks.

Expected Data: A study on this specific molecule reported a strong absorption at 1680 cm⁻¹, characteristic of the C=O stretch.[2][4]

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2950-2830 | C-H Stretch | Aliphatic (Methyl/Methoxy) |

| ~2850 & ~2750 | C-H Stretch | Aldehyde C-H[5][6] |

| ~1680 | C=O Stretch | Aromatic Aldehyde [2][7] |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1280, ~1100 | C-O Stretch | Aryl Ether |

The presence of the strong carbonyl (C=O) peak at a frequency below 1700 cm⁻¹ confirms it is conjugated with the aromatic ring.[6] The two weak aldehyde C-H stretches are diagnostic and help distinguish it from a ketone.

NMR Spectroscopy: The Core of Structure Determination

NMR spectroscopy provides the most detailed information, allowing us to map out the carbon skeleton and the placement of protons.

¹H NMR Spectroscopy

Causality: Proton NMR reveals the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~10.4 | Singlet | 1H | H-7 (CHO) | Aldehyde protons are highly deshielded. |

| ~6.5 | Singlet | 1H | H-5 | Aromatic proton, shielded by three ortho/para electron-donating methoxy groups. |

| ~3.9 | Singlet | 3H | OCH₃ | Methoxy protons, typical chemical shift. |

| ~3.85 | Singlet | 3H | OCH₃ | Slight variation due to different positions on the ring. |

| ~3.8 | Singlet | 3H | OCH₃ | Slight variation due to different positions on the ring. |

| ~2.5 | Singlet | 3H | Ar-CH₃ | Benzylic protons, deshielded by the aromatic ring. |

The presence of a single aromatic proton (singlet, 1H) is a key piece of information, indicating the ring is pentasubstituted. The four additional singlets with integrations of 3H each correspond to the three methoxy groups and one methyl group, which are not coupled to any other protons.

¹³C NMR and DEPT-135 Spectroscopy

Causality: ¹³C NMR shows the number of unique carbon environments. A DEPT-135 experiment further distinguishes these carbons based on the number of attached protons: CH and CH₃ groups appear as positive signals, while CH₂ groups are negative. Quaternary carbons (Cq) do not appear in DEPT spectra.

Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃):

| Chemical Shift (δ) ppm | DEPT-135 | Assignment | Rationale |

| ~191.0 | Positive (CH) | C-7 (C=O) | Aldehyde carbonyl carbon, highly deshielded. |

| ~160-140 | Cq | C-2, C-3, C-4 | Aromatic carbons attached to oxygen, highly deshielded. |

| ~138.0 | Cq | C-6 | Aromatic carbon attached to the methyl group. |

| ~125.0 | Cq | C-1 | Aromatic carbon attached to the aldehyde. |

| ~108.0 | Positive (CH) | C-5 | Aromatic methine carbon, shielded by alkoxy groups. |

| ~62.0 | Positive (CH₃) | OCH₃ | Methoxy carbons. |

| ~61.0 | Positive (CH₃) | OCH₃ | Methoxy carbons. |

| ~56.0 | Positive (CH₃) | OCH₃ | Methoxy carbons. |

| ~20.0 | Positive (CH₃) | Ar-CH₃ | Methyl carbon. |

The DEPT-135 spectrum would confirm one aromatic CH, four CH₃ groups (three methoxy, one methyl), and one aldehyde CH. The remaining five signals in the full ¹³C spectrum that are absent from the DEPT spectrum must be the five quaternary aromatic carbons.

2D NMR: Assembling the Structure

While 1D NMR provides the fragments, 2D NMR shows how they are connected.

-

COSY (COrrelation SpectroscopY): This experiment shows proton-proton couplings (typically over 2-3 bonds).[8] For this molecule, no cross-peaks are expected in the COSY spectrum, as all proton signals are singlets, confirming they are isolated from other protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (¹J coupling).[9] This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the overall connectivity, as it shows correlations between protons and carbons over 2-3 bonds (²J and ³J couplings).[9]

Caption: Expected key HMBC correlations for structure confirmation.

Interpretation of Key HMBC Correlations:

-

Aldehyde Proton (H-7): This proton (~10.4 ppm) should show correlations to the quaternary carbons C-1 and C-2, definitively placing the aldehyde group adjacent to the C-2 methoxy group.

-

Methyl Protons (Ar-CH₃): These protons (~2.5 ppm) will correlate to C-6, C-5, and C-1, locking the methyl group's position at C-6.

-

Aromatic Proton (H-5): This proton (~6.5 ppm) will show correlations to C-1, C-3, C-4, and C-6. The correlation to C-4 is crucial for confirming the 2,3,4-trimethoxy substitution pattern.

-

Methoxy Protons: Each of the three methoxy proton signals will show a strong ³J correlation to the specific aromatic carbon it is attached to (C-2, C-3, or C-4), allowing for their exact placement.

Definitive Proof: Single-Crystal X-ray Crystallography

While the spectroscopic data provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. This technique maps the electron density of a crystalline sample, revealing the precise three-dimensional arrangement of every atom.

The crystal structure of this compound has been determined and published.[2][4] The results from this analysis confirm the connectivity established through NMR spectroscopy, providing a final, authoritative validation of the structure. The data shows that the aldehyde group and the methoxy group at the para position (C-4) are nearly coplanar with the benzene ring.[2]

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire data with a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

-

¹³C{¹H} NMR Acquisition: Acquire data using a proton-decoupled pulse program with a 45° pulse width, a relaxation delay of 2 seconds, and accumulate 1024 scans.

-

2D NMR Acquisition: For COSY, HSQC, and HMBC experiments, use standard gradient-selected pulse programs (e.g., gCOSY, gHSQCAD, gHMBCAD). Optimize the spectral width in both dimensions to encompass all relevant signals. For HMBC, set the long-range coupling delay to optimize for a J-coupling of 8 Hz.[9]

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio. Perform a background scan of the clean ATR crystal prior to sample analysis.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample dissolved in a suitable solvent (e.g., methanol) via direct infusion or through a Gas Chromatography (GC) inlet.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, operating in Electron Ionization (EI) mode.

-

Data Acquisition: Set the electron energy to 70 eV. Acquire data over a mass range of m/z 40-400 to observe the molecular ion and key fragments.

Conclusion

The structure of this compound is rigorously established through a systematic and synergistic application of modern analytical techniques. Mass spectrometry and elemental analysis confirm the molecular formula, while IR spectroscopy identifies the key functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments; ¹H and ¹³C NMR identify the unique chemical environments, and 2D techniques—most critically HMBC—unambiguously piece the molecular fragments together. This entire body of spectroscopic evidence is ultimately and definitively confirmed by single-crystal X-ray diffraction data. This workflow exemplifies a robust, self-validating system for structure determination, critical for ensuring scientific integrity in research and development.

References

- 1. This compound [myskinrecipes.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. This compound | C11H14O4 | CID 89683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

A Comprehensive Technical Guide to the Spectroscopic Profile of 2,3,4-Trimethoxy-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Medicinal Chemistry

2,3,4-Trimethoxy-6-methylbenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in the field of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring three methoxy groups and a methyl group on the benzaldehyde scaffold, makes it a valuable precursor for the synthesis of a variety of complex organic molecules and pharmacologically active compounds. This guide provides a detailed overview of its spectroscopic characteristics, offering a foundational understanding for its identification, characterization, and utilization in research and development.

With a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol , this compound serves as a crucial building block in the development of novel therapeutic agents.[1] A comprehensive understanding of its spectroscopic data is paramount for ensuring the purity, identity, and structural integrity of synthetic intermediates and final products.

Molecular Structure and Properties

The molecular structure of this compound is presented below. The strategic placement of electron-donating methoxy groups and a weakly activating methyl group influences the reactivity of the aromatic ring and the aldehyde functional group.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} "Molecular Structure of this compound"

Spectroscopic Data & Analysis

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Assignment |

| ~2940-2830 | C-H stretch (alkane) |

| ~2730 | C-H stretch (aldehyde) |

| 1680 | C=O stretch (aromatic aldehyde) |

| ~1580, 1470 | C=C stretch (aromatic) |

| ~1280, 1100 | C-O stretch (ether) |

Note: The values presented are typical for the assigned functional groups and the key carbonyl stretch is experimentally verified.[2]

The most prominent feature in the IR spectrum is the strong absorption band at 1680 cm⁻¹ , which is indicative of the C=O stretching vibration of the aromatic aldehyde.[2] The presence of multiple ether linkages is confirmed by the strong C-O stretching bands in the region of 1280-1100 cm⁻¹. The C-H stretching vibrations of the methyl and methoxy groups, as well as the aromatic C-H bonds, appear in their expected regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) - Predicted Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.4 | s | 1H | -CHO |

| ~6.7 | s | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.8 | s | 3H | -OCH₃ |

| ~3.7 | s | 3H | -OCH₃ |

| ~2.5 | s | 3H | Ar-CH₃ |

Interpretation:

-

The aldehyde proton is expected to be the most downfield signal, appearing as a singlet around 10.4 ppm.

-

The single aromatic proton will appear as a singlet, with its chemical shift influenced by the surrounding electron-donating groups.

-

Three distinct singlets are anticipated for the three methoxy groups, as their chemical environments are different.

-

The methyl group on the aromatic ring will also produce a singlet.

¹³C NMR (Carbon-13 NMR) - Predicted Data

| Chemical Shift (δ) ppm | Assignment |

| ~191 | C=O (Aldehyde) |

| ~160-140 | Ar-C (substituted) |

| ~125 | Ar-C (substituted) |

| ~110 | Ar-CH |

| ~62-55 | -OCH₃ |

| ~20 | Ar-CH₃ |

Interpretation:

-

The carbonyl carbon of the aldehyde will be the most downfield signal.

-

The aromatic carbons attached to the oxygen atoms will appear in the range of 160-140 ppm.

-

The remaining aromatic carbons will have distinct chemical shifts based on their substitution.

-

The carbons of the three methoxy groups and the methyl group will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 210, corresponding to its molecular weight.

Predicted Fragmentation Pattern:

| m/z Ratio | Assignment |

| 210 | [M]⁺ (Molecular Ion) |

| 195 | [M - CH₃]⁺ |

| 181 | [M - CHO]⁺ or [M - C₂H₅]⁺ |

| 165 | [M - CH₃ - H₂CO]⁺ |

Interpretation:

The fragmentation of this compound under EI conditions would likely involve the loss of a methyl radical from one of the methoxy groups to give a stable ion at m/z 195. Subsequent fragmentations could involve the loss of a CHO radical, or other neutral losses such as formaldehyde (H₂CO) from the methoxy groups.

dot graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

} "Predicted Mass Spectrometry Fragmentation Pathway"

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed above. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

FTIR Spectroscopy Protocol

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Process the data to obtain a transmittance or absorbance spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While complete experimental NMR and MS data are not widely published, the provided analysis based on known spectral correlations and data for analogous compounds offers a robust framework for the characterization of this important synthetic intermediate. The detailed protocols and interpretations herein are intended to support researchers and drug development professionals in their work with this versatile molecule.

References

mass spectrometry of 2,3,4-Trimethoxy-6-methylbenzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry of 2,3,4-Trimethoxy-6-methylbenzaldehyde

This guide offers a detailed examination of the mass spectrometric behavior of this compound, a significant building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] For researchers and drug development professionals, understanding the fragmentation signature of this molecule is crucial for its unambiguous identification, purity assessment, and quality control. This document provides a predictive analysis of its electron ionization (EI) mass spectrum, a detailed experimental protocol for data acquisition, and an interpretation of the expected fragmentation pathways grounded in established chemical principles.

Molecular Profile and Ionization Strategy

This compound (C₁₁H₁₄O₄) has a molecular weight of 210.23 g/mol .[1][2] Its structure, featuring an aromatic ring substituted with an aldehyde, a methyl group, and three methoxy groups, dictates its fragmentation behavior under mass spectrometry.

Electron Ionization (EI) is the method of choice for this class of volatile and semi-volatile organic compounds. The standard use of a high-energy 70 eV electron beam provides sufficient energy to not only ionize the molecule but also to induce extensive, reproducible fragmentation.[3][4] This fragmentation pattern serves as a unique "fingerprint," enabling robust structural confirmation and differentiation from isomers. The process involves the formation of a radical cation (M•+), which then undergoes a series of unimolecular dissociations to yield smaller, stable fragment ions.[4]

Predicted Electron Ionization (EI) Fragmentation Pathways

The analysis begins with the molecular ion (M•+) , which is expected at a mass-to-charge ratio (m/z) of 210. This peak confirms the molecular weight of the compound.[2] Following ionization, the M•+ undergoes characteristic cleavages driven by the stability of the resulting fragments.

Primary Fragmentation Events:

-

Loss of a Methyl Radical (•CH₃): This is one of the most anticipated and significant fragmentation events for molecules containing methoxy groups. The loss of a methyl radical (15 Da) from one of the methoxy substituents leads to the formation of a highly stable, resonance-delocalized cation at m/z 195 . This peak is expected to be of high abundance.

-

Loss of a Hydrogen Radical (•H): A common feature in the mass spectra of aldehydes is the cleavage of the C-H bond of the aldehyde group, resulting in an [M-1]⁺ ion.[7][8] This would produce a prominent acylium ion at m/z 209 .

-

Loss of a Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical (29 Da), yielding a fragment at m/z 181 .[7][8]

Secondary Fragmentation Events:

The primary fragment ions can undergo further dissociation, providing additional structural information.

-

From the m/z 195 ion ([M-CH₃]⁺): This ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da), a characteristic fragmentation for aromatic carbonyl compounds.[7] This pathway leads to a daughter ion at m/z 167 . Another possibility is the loss of formaldehyde (CH₂O, 30 Da) via rearrangement, particularly involving the ortho-methoxy group, which would generate an ion at m/z 165 .

The logical flow of these fragmentation events is visualized in the diagram below.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C11H14O4 | CID 89683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. uni-saarland.de [uni-saarland.de]

- 5. Benzaldehyde, 2,3,4-trimethoxy- [webbook.nist.gov]

- 6. 2,3,4-Trimethoxybenzaldehyde | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Theoretical Reactivity of 2,3,4-Trimethoxy-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxy-6-methylbenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring three electron-donating methoxy groups and a sterically demanding ortho-methyl group, imparts a nuanced reactivity profile that is crucial for the design of complex molecular architectures. This guide provides a comprehensive theoretical and practical examination of the reactivity of this compound, offering insights into its synthesis, electronic and steric properties, and its behavior in various chemical transformations. Understanding these characteristics is paramount for its effective utilization as a building block in the development of novel pharmaceuticals and fine chemicals.[1]

Molecular Structure and Physicochemical Properties

The reactivity of this compound is intrinsically linked to its molecular structure. The benzene ring is highly activated by the three methoxy groups, which are strong +M (mesomeric) and weak -I (inductive) substituents. This results in increased electron density on the aromatic ring, influencing its susceptibility to electrophilic attack. The aldehyde group, a meta-director, and the ortho-methyl group further modulate this reactivity.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| CAS Number | 22383-85-3 |

| Boiling Point | 337.94 °C at 760 mmHg |

| Storage | 2-8°C, under inert gas |

Source: PubChem CID 89683, MySkinRecipes[2]

Crystal structure analysis of this compound reveals that the aldehyde group and the para-methoxy group are nearly coplanar with the benzene ring, maximizing resonance effects.[3]

Synthesis of this compound

The primary synthetic route to this compound is through the Vilsmeier-Haack formylation of an appropriately substituted aromatic precursor. This reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic rings.[4][5][6][7]

Experimental Protocol: Vilsmeier-Haack Formylation of 3,4,5-trimethoxytoluene

This protocol is adapted from the method described by Ishii et al. (1992) as cited in a crystallographic study.[3]

Materials:

-

3,4,5-trimethoxytoluene

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Chloroform

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

To a stirred solution of 3,4,5-trimethoxytoluene (100 mmol) and dimethylformamide (100 mmol) in chloroform (200 ml) at room temperature, add phosphorus oxychloride (100 mmol).

-

Stir the mixture for 1 hour at room temperature.

-

Wash the chloroform layer with water three times.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from petroleum ether to yield this compound.

Causality Behind Experimental Choices:

-

3,4,5-trimethoxytoluene: The electron-donating methoxy and methyl groups activate the aromatic ring, facilitating electrophilic substitution. The formylation occurs at the position ortho to the methyl group and para to a methoxy group, which is sterically accessible and electronically activated.

-

Vilsmeier Reagent (from DMF and POCl₃): This reagent is a mild electrophile, suitable for the formylation of highly activated aromatic rings without causing unwanted side reactions.[7]

-

Room Temperature Reaction: The high reactivity of the substrate allows the reaction to proceed at a moderate temperature, which is advantageous for minimizing potential side reactions.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 2,3,4-Trimethoxy-6-methylbenzaldehyde: From Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

2,3,4-Trimethoxy-6-methylbenzaldehyde is a polysubstituted aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its unique substitution pattern, featuring three methoxy groups and a methyl group on the benzaldehyde core, imparts specific electronic and steric properties that make it a valuable precursor for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the historical context of its synthesis, its physicochemical properties, and detailed experimental protocols for its preparation, serving as a vital resource for professionals in the field. The compound's primary utility lies in its role as a key intermediate in the production of various pharmaceuticals.[1][2]

Physicochemical and Spectroscopic Profile

This compound typically appears as a white to off-white crystalline solid.[3] A summary of its key physical, chemical, and spectroscopic properties is presented below for ease of reference and structural verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₄ | [4] |

| Molecular Weight | 210.23 g/mol | [4] |

| Melting Point | 60-61 °C | [3] |

| Boiling Point | 337.9±37.0 °C (Predicted) | [3] |

| Density | 1.110 g/cm³ | [3] |

| IUPAC Name | This compound | [4] |

| CAS Number | 22383-85-3 | [4] |

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points and Assignments |

| ¹H NMR (Proton NMR) | Specific chemical shifts are dependent on the solvent used. |

| ¹³C NMR (Carbon-13 NMR) | Data is available in various spectral databases. |

| Infrared (IR) Spectroscopy | Characteristic absorption peaks are observed for the aldehyde C=O stretch, as well as aromatic C-H and C-O stretches.[5] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed at an m/z ratio corresponding to the molecular weight. |

Historical Context and the Evolution of Synthesis

While the precise moment of the first synthesis of this compound is not prominently documented in early chemical literature, its development is intrinsically linked to the broader advancements in formylation reactions in organic chemistry during the late 19th and early 20th centuries. The ability to synthesize polysubstituted benzaldehydes like this one became practical with the advent of powerful methods for introducing an aldehyde group onto an activated benzene ring.

Two historically significant reactions laid the foundational groundwork for the synthesis of such compounds:

-

The Gattermann Reaction: Developed by the German chemist Ludwig Gattermann, this reaction initially utilized hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to formylate aromatic compounds.[6][7][8] This provided a direct pathway to aromatic aldehydes.[9] Over time, modifications to the Gattermann reaction have been introduced to improve safety and efficiency. For instance, the use of zinc cyanide (Zn(CN)₂) as a solid, less hazardous alternative to gaseous HCN has become a common practice.[6][8] The Zn(CN)₂ reacts with HCl in situ to generate the necessary HCN and the Lewis acid catalyst.[6]

-

The Vilsmeier-Haack Reaction: Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this reaction employs a "Vilsmeier reagent," which is typically formed from a substituted formamide like dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[9][10] This method is particularly effective for the formylation of electron-rich aromatic compounds.[9][11][12] The Vilsmeier-Haack reaction is a versatile and widely adopted method for synthesizing aromatic aldehydes, including this compound, from appropriately activated precursors.[9]

Modern Synthetic Routes and Methodologies

The contemporary synthesis of this compound is primarily achieved through two principal routes: the formylation of a substituted toluene and the methylation of a corresponding polyhydroxybenzaldehyde derivative. The choice of a specific route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.

Route 1: Formylation of 3,4,5-Trimethoxytoluene via the Vilsmeier-Haack Reaction

This is a common and efficient method that introduces a formyl group onto the aromatic ring of 3,4,5-trimethoxytoluene.[5]

Reaction Scheme:

Figure 1: Synthesis of this compound via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol:

-

Vilsmeier Reagent Formation: In a suitable reaction vessel equipped with a stirrer, thermometer, and an addition funnel, the Vilsmeier reagent is prepared by the controlled addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF). This is an exothermic reaction and the temperature should be maintained below 20°C using an ice bath.

-

Formylation: To a stirred solution of 3,4,5-trimethoxytoluene in an appropriate solvent such as chloroform, the freshly prepared Vilsmeier reagent is added.[5] The reaction mixture is then stirred for a specified period, often at room temperature or with gentle heating, to ensure the completion of the formylation reaction.[5]

-

Hydrolysis: Once the reaction is deemed complete, the mixture is cooled and then carefully poured into a mixture of ice and water to hydrolyze the intermediate iminium salt.[9][11]

-

Work-up and Purification: The product is typically extracted from the aqueous layer using an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or vacuum distillation to yield pure this compound as a crystalline solid.[5]

Causality Behind Experimental Choices:

-

The use of an electron-rich aromatic substrate like 3,4,5-trimethoxytoluene is crucial as the Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the methoxy and methyl groups activate the ring towards formylation.[12]

-

The controlled, low-temperature addition of POCl₃ to DMF is essential for the safe and efficient formation of the Vilsmeier reagent, preventing unwanted side reactions.

-

The final hydrolysis step is critical for the conversion of the stable iminium salt intermediate to the desired aldehyde product.

Route 2: Methylation of a Substituted Polyhydroxybenzaldehyde

An alternative synthetic approach involves the exhaustive methylation of the hydroxyl groups of a corresponding polyhydroxy-6-methylbenzaldehyde derivative.

Reaction Scheme:

Figure 2: Synthesis via methylation of a polyhydroxybenzaldehyde derivative.

Detailed Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and an addition funnel, the starting polyhydroxy-6-methylbenzaldehyde is dissolved in a suitable solvent.

-

Methylation: A methylating agent, such as dimethyl sulfate, is added to the reaction mixture in the presence of a base, like sodium hydroxide. The reaction is typically carried out at a controlled temperature.

-

Work-up and Purification: After the reaction is complete, the product is isolated through extraction and purified using standard techniques such as crystallization or chromatography.

Applications in Drug Development

This compound is a crucial building block in the synthesis of a variety of biologically active compounds.[1] Its structural features are valuable in the creation of complex molecules with potential therapeutic properties.[1] For instance, it is utilized in the development of drug candidates for neurological and cardiovascular diseases.[1] The presence of multiple methoxy groups can influence the reactivity and selectivity of subsequent chemical transformations, making it a versatile intermediate in organic synthesis.[1]

Conclusion

The synthesis of this compound is a testament to the evolution of organic chemistry, from foundational formylation reactions to modern, efficient synthetic protocols. This in-depth guide has provided a comprehensive overview of its discovery, history, and the key synthetic methodologies employed in its preparation. For researchers, scientists, and drug development professionals, a thorough understanding of these synthetic routes is paramount for the continued development of novel therapeutics that rely on this important chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound CAS#: 22383-85-3 [amp.chemicalbook.com]

- 4. This compound | C11H14O4 | CID 89683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 7. collegedunia.com [collegedunia.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxy-5-methylbenzene

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the Vilsmeier-Haack formylation of 1,2,3-trimethoxy-5-methylbenzene to synthesize 2,3,4-trimethoxy-6-methylbenzaldehyde. This application note is designed for researchers, scientists, and professionals in drug development and organic synthesis. The document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, discusses the expected outcomes and characterization techniques, and provides a troubleshooting guide. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction

The Vilsmeier-Haack (V-H) reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2] The Vilsmeier reagent is a weak electrophile that reacts selectively with activated aromatic systems.[4] 1,2,3-Trimethoxy-5-methylbenzene is a highly activated aromatic substrate due to the presence of three electron-donating methoxy groups and one activating methyl group, making it an excellent candidate for the V-H formylation. The resulting product, this compound, is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[5] This guide will detail the synthesis of this important benzaldehyde derivative.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][2]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1,2,3-trimethoxy-5-methylbenzene attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of a resonance-stabilized carbocation intermediate (arenium ion). A subsequent deprotonation restores aromaticity, yielding an iminium salt intermediate.

-

Hydrolysis: The iminium salt is then hydrolyzed during the aqueous work-up to afford the final aldehyde product, this compound.[1]

Regioselectivity: The position of formylation on the 1,2,3-trimethoxy-5-methylbenzene ring is directed by the combined electronic and steric effects of the substituents. The three methoxy groups and the methyl group are all ortho-, para-directing activators. The positions ortho and para to the methyl group are C4 and C6. The positions ortho and para to the methoxy groups are C2, C4, and C6. The cumulative activating effect of the three adjacent methoxy groups and the methyl group makes the ring highly nucleophilic. The formylation is expected to occur at the most nucleophilic and sterically accessible position. In this case, the formylation will occur at the C6 position, which is ortho to the methyl group and para to the methoxy group at C3, and also sterically less hindered compared to the position between two methoxy groups.

References

Application Note: A Detailed Protocol for the Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation of 2,3,4-Trimethoxy-6-methylbenzaldehyde

Abstract

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds, providing a direct route to α,β-unsaturated ketones, commonly known as chalcones.[1] These compounds are significant precursors in the synthesis of flavonoids and other biologically active molecules, with applications in drug development ranging from anticancer to anti-inflammatory research.[2][3] This document provides a detailed, field-tested protocol for the synthesis of a chalcone derivative using 2,3,4-Trimethoxy-6-methylbenzaldehyde and a suitable ketone (acetophenone is used as a representative example). The protocol addresses the specific stereoelectronic considerations of the highly substituted benzaldehyde and offers insights into reaction optimization, monitoring, purification, and characterization.

Introduction

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[4][5] The reaction proceeds via a mixed aldol condensation mechanism, which typically involves the dehydration of the intermediate aldol product to form the more stable, conjugated enone system.[6] The use of an aromatic aldehyde without α-hydrogens, such as this compound, simplifies the reaction by preventing self-condensation and leading to a single primary product.[6]

The specific substrate, this compound, presents unique considerations. The ortho-methyl group introduces steric hindrance that can influence the rate of nucleophilic attack at the carbonyl carbon. Concurrently, the three methoxy groups are electron-donating, which can also modulate the electrophilicity of the carbonyl group. This protocol is designed to address these factors to achieve a high yield of the desired chalcone.

Reaction Scheme

Figure 1: General reaction scheme for the Claisen-Schmidt condensation of this compound with acetophenone.

Mechanism Overview

The reaction is initiated by the deprotonation of the α-carbon of the ketone (acetophenone) by a strong base, such as sodium hydroxide, to form a resonance-stabilized enolate ion.[7][8] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde derivative.[9] The resulting alkoxide intermediate is protonated by the solvent (typically ethanol or water) to form a β-hydroxy ketone (the aldol addition product).[6] Under the basic reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, or chalcone.[6][9] The formation of the conjugated system provides the thermodynamic driving force for the dehydration step.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |

| This compound | C₁₁H₁₄O₄ | 210.23 | 10 | 2.10 g | Limiting Reagent |

| Acetophenone | C₈H₈O | 120.15 | 11 | 1.32 g (1.28 mL) | 1.1 equivalents |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | - | Prepare a 10% aqueous solution (w/v) |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | ~20 mL | Solvent |

| Deionized Water | H₂O | 18.02 | - | As needed | For workup and washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying agent |

| Hexane | C₆H₁₄ | 86.18 | - | As needed | For recrystallization and TLC |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | For recrystallization and TLC |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beaker (250 mL)

-

Büchner funnel and filter flask

-

TLC plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Melting point apparatus

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.10 g (10 mmol) of this compound and 1.28 mL (11 mmol) of acetophenone in 15 mL of 95% ethanol. Equip the flask with a magnetic stir bar.

-

Base Addition: While stirring the solution at room temperature, add 5 mL of a 10% aqueous sodium hydroxide solution dropwise over 10-15 minutes. A color change and the formation of a precipitate are typically observed.[1][8]

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system.[10] Spot the starting materials and the reaction mixture. The reaction is complete when the spot corresponding to the aldehyde has disappeared.

-

Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing approximately 100 mL of ice-cold water.[11]

-

Neutralization: Slowly add dilute hydrochloric acid (e.g., 1M HCl) to the aqueous mixture until it is neutralized (pH ~7). This will cause the chalcone product to precipitate as a solid.

-

Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel.[1] Wash the solid with several portions of cold deionized water to remove any inorganic salts.[1]

-

Drying: Allow the crude product to air-dry on the filter paper or in a desiccator.[1]

-

Purification by Recrystallization: The crude chalcone can be purified by recrystallization.[2][12] A common solvent system is ethanol or a mixture of ethanol and water.[11] Dissolve the crude product in a minimum amount of hot ethanol. If the product is highly soluble, add water dropwise until the solution becomes cloudy, then re-heat to clarify. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[13]

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly to obtain the final product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of chalcones.

Characterization of the Product